molecular formula C16H15BrN2O4 B5983026 5-bromo-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide

5-bromo-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide

Cat. No.: B5983026
M. Wt: 379.20 g/mol
InChI Key: JXTAYRQKIIMQOB-GIJQJNRQSA-N
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Description

5-bromo-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromine atom, ethoxy and hydroxy groups, and a benzamide core, making it a subject of interest in organic chemistry and pharmaceutical research.

Properties

IUPAC Name

5-bromo-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-2-23-15-7-10(3-5-14(15)21)9-18-19-16(22)12-8-11(17)4-6-13(12)20/h3-9,20-21H,2H2,1H3,(H,19,22)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTAYRQKIIMQOB-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide typically involves multi-step organic reactions. One common method includes the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]furan-2-carboxamide
  • 5-bromo-N-[(E)-(4-ethoxy-3-hydroxyphenyl)methylideneamino]-2-furancarboxamide

Uniqueness

Compared to similar compounds, 5-bromo-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide stands out due to its specific substitution pattern and functional groups

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